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Compound of Interest

Compound Name: (S)-Butaprost free acid

Cat. No.: B564249 Get Quote

An In-depth Technical Guide on the Core Properties and Experimental Use of (S)-Butaprost
Free Acid for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of (S)-Butaprost free acid, a potent

and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). This

document details its physicochemical properties, mechanism of action, associated signaling

pathways, and detailed protocols for key experimental assays.

Core Compound Properties
(S)-Butaprost free acid is a synthetic analog of prostaglandin E2. Its high selectivity for the

EP2 receptor makes it a valuable tool for investigating the physiological and pathophysiological

roles of this specific receptor subtype.
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Property Value Reference

Molecular Weight 394.54 g/mol [1]

Molecular Formula C₂₃H₃₈O₅ [2]

CAS Number 433219-55-7 [2]

Synonyms

9-oxo-11α,16S-dihydroxy-17-

cyclobutyl-prost-13E-en-1-oic

acid

Appearance Solid

Purity ≥98%

Solubility
Soluble in DMSO, DMF, and

Ethanol

Mechanism of Action and Signaling Pathway
(S)-Butaprost free acid exerts its biological effects by selectively binding to and activating the

EP2 receptor, a G-protein coupled receptor (GPCR). The EP2 receptor is primarily coupled to

the Gαs stimulatory protein.

Upon agonist binding, the Gαs subunit dissociates and activates adenylyl cyclase, which in turn

catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent

increase in intracellular cAMP levels leads to the activation of two main downstream effector

pathways:

Protein Kinase A (PKA) Pathway: cAMP binds to the regulatory subunits of PKA, leading to

the release and activation of its catalytic subunits. Activated PKA then phosphorylates a

variety of downstream targets, including transcription factors like the cAMP response

element-binding protein (CREB), which modulates gene expression.

Exchange Protein Activated by cAMP (Epac) Pathway: cAMP can also directly bind to and

activate Epac, a guanine nucleotide exchange factor for the small G-protein Rap1. This

pathway is involved in various cellular processes, including cell adhesion, proliferation, and

inflammation.
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The specific cellular response to (S)-Butaprost free acid is dependent on the cell type and the

relative expression and localization of these downstream signaling components.
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EP2 Receptor Signaling Pathway.

Quantitative Data
The following tables summarize key quantitative data for (S)-Butaprost free acid and related

compounds, demonstrating its potency and selectivity for the EP2 receptor.

Table 1: Receptor Binding Affinity (Ki)
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Compound Receptor Ki (nM) Species Reference

(S)-Butaprost

free acid
EP2 ~73 Murine [3]

Butaprost

(methyl ester)
EP2 2400 Murine [3][4]

Prostaglandin E2

(PGE2)
EP2 - -

(S)-Butaprost

free acid
EP1 >10000 Murine [4]

(S)-Butaprost

free acid
EP3 >10000 Murine [4]

(S)-Butaprost

free acid
EP4 >10000 Murine [4]

Table 2: Functional Potency (EC50)

Compound Assay EC50 (nM) Cell Line Reference

(S)-Butaprost

free acid

cAMP

Accumulation
33

Murine EP2-

expressing cells
[4]

Butaprost

(methyl ester)

cAMP

Accumulation
24000

Human EP2-

expressing cells
[5]

Prostaglandin E2

(PGE2)

cAMP

Accumulation
0.6

Human EP2-

expressing cells
[5]

Experimental Protocols
Detailed methodologies for key experiments used to characterize (S)-Butaprost free acid are

provided below. These protocols are representative and may require optimization for specific

cell types and experimental conditions.

Radioligand Binding Assay
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This protocol describes a competitive binding assay to determine the affinity of (S)-Butaprost
free acid for the EP2 receptor.

Prepare cell membranes
expressing EP2 receptor

Incubate membranes with [3H]-PGE2
and varying concentrations of

(S)-Butaprost free acid

Separate bound and free
radioligand by filtration

Quantify bound radioactivity
using liquid scintillation counting

Analyze data to determine
IC50 and calculate Ki

Click to download full resolution via product page

Radioligand Binding Assay Workflow.

Materials:

Cell membranes from a cell line stably expressing the human or murine EP2 receptor.

[³H]-PGE₂ (specific activity ~100-200 Ci/mmol).

(S)-Butaprost free acid.

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Wash Buffer: 50 mM Tris-HCl, pH 7.4.
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GF/B glass fiber filters.

Scintillation cocktail.

Procedure:

Membrane Preparation: Homogenize cells expressing the EP2 receptor in ice-cold lysis

buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in

Binding Buffer to a final protein concentration of 50-100 µg/mL.

Assay Setup: In a 96-well plate, add the following to each well:

50 µL of Binding Buffer (for total binding) or 10 µM unlabeled PGE₂ (for non-specific

binding).

50 µL of various concentrations of (S)-Butaprost free acid (typically from 10⁻¹⁰ M to 10⁻⁵

M).

50 µL of [³H]-PGE₂ at a final concentration of ~1-2 nM.

50 µL of the membrane preparation.

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

Filtration: Rapidly filter the contents of each well through GF/B filters pre-soaked in Wash

Buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the

radioactivity using a liquid scintillation counter.

Data Analysis: Subtract the non-specific binding from all other measurements to obtain

specific binding. Plot the percentage of specific binding against the logarithm of the

competitor concentration and fit the data to a sigmoidal dose-response curve to determine

the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay
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This protocol measures the ability of (S)-Butaprost free acid to stimulate intracellular cAMP

production in whole cells.

Seed cells expressing
EP2 receptor in a 96-well plate

Pre-incubate cells with a
phosphodiesterase (PDE) inhibitor

(e.g., IBMX)

Stimulate cells with varying
concentrations of (S)-Butaprost free acid

Lyse cells and measure
intracellular cAMP levels

using a commercial ELISA kit

Analyze data to determine
EC50
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cAMP Accumulation Assay Workflow.

Materials:

A cell line endogenously or recombinantly expressing the EP2 receptor (e.g., HEK293-EP2).

Cell culture medium.

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1%

BSA, and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), pH 7.4.[5]

(S)-Butaprost free acid.
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A commercial cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

Cell Seeding: Seed the cells into a 96-well plate at a density of 20,000-50,000 cells per well

and culture overnight.

Pre-incubation: Aspirate the culture medium and wash the cells once with Stimulation Buffer

without IBMX. Then, add 100 µL of Stimulation Buffer containing IBMX to each well and

incubate for 30 minutes at 37°C.

Stimulation: Add 10 µL of varying concentrations of (S)-Butaprost free acid (typically from

10⁻¹¹ M to 10⁻⁵ M) to the wells. Incubate for 15-30 minutes at 37°C.

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP

concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist

concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀

value.

Conclusion
(S)-Butaprost free acid is a highly selective and potent EP2 receptor agonist that serves as an

invaluable pharmacological tool for elucidating the diverse biological functions of the EP2

receptor. Its well-characterized mechanism of action and the availability of robust experimental

protocols facilitate its use in a wide range of research applications, from basic science to drug

discovery. This technical guide provides a solid foundation for researchers to effectively utilize

(S)-Butaprost free acid in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b564249#s-butaprost-free-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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